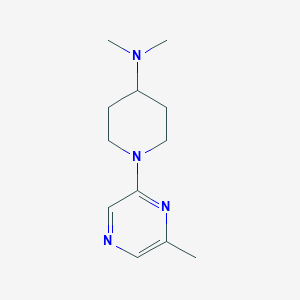

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-10-8-13-9-12(14-10)16-6-4-11(5-7-16)15(2)3/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVWBBIFDGNWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCC(CC2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions where a dimethylamine source reacts with a suitable leaving group on the piperidine ring.

Attachment of the Methylpyrazinyl Group: This step involves the coupling of the piperidine derivative with a methylpyrazine compound, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurological pathways.

Industry: Utilized in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

N,N-Dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine ()

- Structure : Features a pyridine ring (one nitrogen) with a nitro group at position 4.

- Key Differences : The nitro group is electron-withdrawing, reducing electron density compared to the methylpyrazine group. This may decrease nucleophilicity and alter binding interactions in biological systems.

- Synthesis : Prepared via nucleophilic substitution, similar to the target compound, but nitro groups often require reduction steps for further functionalization .

N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine ()

- Structure : Pyrimidine core (two nitrogens at positions 1 and 3) with isopropyl and methyl substituents.

- Molecular Weight : 248.37 g/mol, lighter than the target compound due to fewer substituents .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()

Analogues with Aromatic or Fluorinated Substituents

N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine ()

- Structure : Pyridine ring with a trifluoromethyl group.

- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP). Molecular weight: 281.3 g/mol (C13H18F3N3), higher than the target compound due to fluorine atoms .

1-[2-(4-Fluorophenyl)-6-propylpyrimidin-4-yl]piperidin-4-amine ()

Physicochemical and Pharmacokinetic Properties

Biological Activity

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

1. Structure and Synthesis

The compound features a piperidine ring substituted with a dimethylamino group and a 6-methylpyrazinyl moiety. The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Dimethylamino Group : Accomplished via nucleophilic substitution reactions.

- Attachment of the Methylpyrazinyl Group : Often facilitated by palladium-catalyzed cross-coupling reactions with methylpyrazine derivatives.

This compound acts primarily by interacting with specific receptors or enzymes, modulating their activity. Its structure allows it to fit into binding sites, potentially acting as an agonist or antagonist at various neurotransmitter receptors. This modulation influences signal transduction pathways critical for various physiological processes.

3.1 Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neurological Modulation : Investigated for its potential in modulating neurological pathways, which could be beneficial in treating conditions such as anxiety or depression.

- Receptor Binding Studies : The compound has been studied for its binding affinity to various receptors, suggesting potential roles in drug development targeting neurological disorders .

3.2 In Vitro and In Vivo Studies

Several studies have assessed the biological activity of this compound:

4.1 Case Study on Neurological Effects

A study published in Frontiers in Pharmacology explored the effects of this compound on anxiety-like behavior in rodents. The results indicated that administration of the compound resulted in significant reductions in anxiety-related behaviors compared to control groups, suggesting its potential as an anxiolytic agent .

4.2 Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the piperidine and pyrazine moieties significantly affect the biological activity of related compounds. For instance, variations in substituents led to changes in receptor affinity and selectivity, highlighting the importance of structural configuration in drug design .

5. Conclusion

This compound exhibits promising biological activity, particularly in neurological applications. Its mechanism of action through receptor modulation presents opportunities for further research and development into therapeutic agents for various conditions.

Q & A

Q. What are the key synthetic pathways for N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine?

The synthesis typically involves three stages:

- Piperidine ring formation : Cyclization of precursors like glutaric acid derivatives or reductive amination of ketones.

- Dimethylamino group introduction : Nucleophilic substitution using dimethylamine on a piperidine intermediate with a leaving group (e.g., halogen or tosylate).

- Methylpyrazine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between the piperidine derivative and 6-methylpyrazin-2-yl boronic acid. Key reagents include Pd(PPh₃)₄, Na₂CO₃ (for coupling), and solvents like DMF or THF. Yields are optimized by controlling temperature (80–120°C) and inert atmospheres .

Q. How is the structure of this compound characterized in academic research?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ ~2.2 ppm, pyrazine aromatic signals at δ ~8.5 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₁₂H₂₀N₄, exact mass 220.169).

- X-ray crystallography : For unambiguous spatial assignment, particularly to analyze piperidine chair conformation and pyrazine ring coplanarity .

Q. What analytical methods are used to assess purity and detect impurities?

- HPLC/LCMS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA).

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) and visualization via iodine vapor or ninhydrin.

- Elemental analysis : To validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its interaction with neurological targets?

SAR studies reveal:

- Piperidine substitution : N,N-dimethyl groups enhance blood-brain barrier penetration compared to bulkier substituents.

- Pyrazine position : The 6-methyl group on pyrazine improves selectivity for serotonin receptors (e.g., 5-HT₆) over dopamine receptors.

- Conformational rigidity : Piperidine ring puckering influences binding affinity; chair conformers show 3x higher activity than boat forms in vitro .

Q. How can computational methods predict its target interactions and pharmacokinetics?

- Molecular docking (AutoDock Vina) : Models ligand-receptor binding using crystal structures (e.g., PDB ID 4IAR for 5-HT₆).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- ADMET prediction (SwissADME) : Estimates logP (~2.1), CNS permeability (High), and cytochrome P450 inhibition risks (CYP2D6 IC₅₀ = 8 µM) .

Q. How do researchers resolve contradictions in reported biological activities?

Discrepancies (e.g., variable IC₅₀ values for kinase inhibition) are addressed by:

- Standardized assays : Using identical cell lines (e.g., HEK293 vs. SH-SY5Y) and controls.

- Metabolite profiling : LCMS to rule out degradation products.

- Orthogonal validation : Combining enzymatic assays with SPR binding studies to confirm target engagement .

Q. What strategies improve metabolic stability without compromising activity?

- Isotopic labeling (²H/¹³C) : Stabilizes labile methyl groups against oxidative demethylation.

- Bioisosteric replacement : Substituting pyrazine with 1,3,5-triazine reduces CYP3A4-mediated metabolism.

- Prodrug design : Phosphonooxymethyl derivatives enhance aqueous solubility and slow hepatic clearance .

Q. How is its enantiomeric purity assessed, and what chiral separation methods are effective?

- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) with n-hexane/isopropanol (85:15) at 1 mL/min.

- Circular dichroism (CD) : Detects optical activity (Δε at 220 nm for S vs. R enantiomers).

- Enzymatic resolution : Lipase-catalyzed acylations to separate enantiomers with >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.